molecular formula C15H20FN3O3S B2469325 N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide CAS No. 1421513-85-0

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide

Cat. No.: B2469325
CAS No.: 1421513-85-0
M. Wt: 341.4
InChI Key: MJERNXATSXPCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide is a synthetic compound featuring three distinct structural motifs:

  • Cyclopropanesulfonamide: A sulfonamide group attached to a cyclopropane ring, which may enhance metabolic stability and influence target binding through steric and electronic effects.
  • 3-Fluorophenyl group: A phenyl ring substituted with fluorine at the meta position, a common pharmacophore in medicinal chemistry for improving lipophilicity and target affinity.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c16-12-3-1-2-11(8-12)9-13(19-7-6-17-15(19)20)10-18-23(21,22)14-4-5-14/h1-3,8,13-14,18H,4-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJERNXATSXPCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Imidazolidinone Ring Formation: The next step involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the imidazolidinone ring under suitable conditions, such as using a base and a coupling agent.

    Sulfonamide Formation: Finally, the cyclopropanesulfonamide moiety is introduced through a sulfonylation reaction, typically using a sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as using a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

This compound is being investigated as a biochemical probe for studying various biological processes. Its ability to interact with specific molecular targets makes it a candidate for probing enzyme activities and cellular mechanisms.

Medicine

The potential therapeutic effects of this compound are of particular interest:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : In vitro assays have shown that the compound exhibits antiproliferative effects against certain cancer cell lines, indicating its potential utility in oncology.

Industry

In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in various chemical processes. Its unique structure could enhance the efficiency of reactions or improve the properties of materials.

In Vitro Studies

Recent studies have demonstrated:

  • Antiproliferative Effects : The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation.
  • Anti-inflammatory Activity : Cell culture experiments indicated that it reduces levels of inflammatory markers, supporting its potential use in treating inflammatory conditions.

Research Insights

Research findings indicate that the compound's fluorophenyl group enhances its stability and lipophilicity, contributing to its biological activity. The imidazolidinone ring and cyclopropanesulfonamide moiety are critical for its interaction with biological targets.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Analogues

  • DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Shares the 3-fluorophenyl group, which contributes to its activity as a Trypanosoma brucei TRYS inhibitor (EC₅₀: 6.9 ± 0.2 µM) . Unlike the target compound, DDU86439 features an indazole-acetamide scaffold instead of sulfonamide and oxoimidazolidin moieties. Key difference: The acetamide linker in DDU86439 may reduce metabolic stability compared to the sulfonamide group in the target compound.
  • Patent Compound (Example 57, ): Contains a 3-fluorophenyl group and a sulfonamide but integrates a chromen-4-one core and pyrazolopyrimidine.

Cyclopropane-Containing Analogues

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): A pesticide with a cyclopropanecarboxamide group instead of sulfonamide . The cyclopropane in both compounds may confer rigidity, but cyprofuram’s tetrahydrofuranone ring lacks the hydrogen-bonding capability of the target’s oxoimidazolidin.

Oxoimidazolidin-Containing Analogues

  • Compound ((2S)-N-[(3Z)-5-cyclopropyl-3H-pyrazol-3-ylidene]-2-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide):
    • Shares the 2-oxoimidazolidin group, which likely participates in hydrogen bonding with biological targets.
    • Key difference: The propanamide linker and pyrazole ring contrast with the target’s propyl-sulfonamide chain, suggesting divergent target selectivity .

Structural and Functional Comparison Table

Compound Name Key Structural Features Biological Activity/Use Potency (if available) Reference
Target Compound Cyclopropanesulfonamide, 3-fluorophenyl, oxoimidazolidin Not specified (inferred enzyme inhibition) N/A N/A
DDU86439 3-Fluorophenyl, indazole-acetamide TRYS inhibitor (antiparasitic) EC₅₀: 6.9 µM
Cyprofuram Cyclopropanecarboxamide, tetrahydrofuranone Pesticide N/A
Patent Compound (Example 57) 3-Fluorophenyl, chromen-4-one, sulfonamide Pharmaceutical (patented) N/A
Compound Oxoimidazolidin, pyrazole-propanamide Not specified N/A

Key Comparative Insights

Fluorophenyl Group :

  • Present in DDU86439 and the patent compound, fluorine’s electronegativity enhances binding affinity and pharmacokinetic properties. However, its placement (meta vs. para) and adjacent substituents critically influence target specificity .

Sulfonamide vs.

Oxoimidazolidin vs. Other Heterocycles: The oxoimidazolidin’s hydrogen-bonding capacity may mimic peptide backbones, making it advantageous in protease or kinase inhibitors compared to DDU86439’s indazole or cyprofuram’s furanone .

Cyclopropane Ring :

  • Both the target compound and cyprofuram utilize cyclopropane to restrict conformational flexibility, but the sulfonamide vs. carboxamide distinction alters electronic profiles and metabolic pathways .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22FN3O2
  • Molecular Weight : 355.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence various biological pathways, particularly those involved in:

  • Carbonic Anhydrase Inhibition : Compounds similar to cyclopropanesulfonamides have been identified as effective inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance and facilitating respiration .
  • Dopamine Transport Modulation : The structural components of the compound suggest potential interactions with dopamine transporters, which could be relevant in neuropharmacology .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antiproliferative Effects : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Activity : Preliminary results show that it may reduce inflammatory markers in cell cultures, indicating a role in treating inflammatory diseases.

In Vivo Studies

Case studies involving animal models have provided insights into the compound's pharmacokinetics and therapeutic efficacy:

  • Cancer Models : In mouse models of colon cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer agent.
  • Neuropharmacological Effects : In behavioral studies assessing the impact on reward pathways, the compound showed promise in reducing cocaine-induced behaviors, suggesting a role in addiction treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Dopamine TransportModulation of reward-related behaviors
Carbonic Anhydrase InhibitionEffective inhibition observed in assays

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area). Retention time consistency confirms identity .
  • 1H/1ˆ3C^1 \text{H}/\^13 \text{C} NMR : Verify integration ratios (e.g., 3-fluorophenyl protons at δ 7.2–7.4 ppm) and carbon environments (cyclopropane carbons at δ 10–15 ppm) .
  • Elemental Analysis : Validate sulfur (S) and fluorine (F) content within 0.3% of theoretical values .

What strategies are recommended for analyzing the metabolic stability of this compound in in vitro assays?

Q. Advanced Research Focus

  • Liver Microsome Assay : Incubate with human liver microsomes (HLM) in NADPH-regenerating buffer. Use LC-MS/MS to quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
  • Metabolite ID : Employ UPLC-Q-TOF to detect Phase I/II metabolites (e.g., hydroxylation at cyclopropane or sulfonamide hydrolysis) .

How can molecular docking studies be designed to predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Target Selection : Prioritize kinases (e.g., JAK3) or GPCRs (e.g., 5-HT₂ₐ) based on structural similarity to known ligands .
  • Docking Software : Use AutoDock Vina with Lamarckian GA. Set grid boxes to enclose active sites (e.g., ATP-binding pocket for kinases) .
  • Validation : Compare docking poses with co-crystallized ligands (PDB: 4PUE) and calculate RMSD <2.0 Å for reliability. Include solvent (TIP3P water) and protonation state adjustments for sulfonamide groups .

How should researchers address discrepancies in biological activity data across different assay platforms?

Q. Advanced Research Focus

  • Assay Replicates : Perform triplicate experiments in cell-based (e.g., HEK293) and cell-free (e.g., ELISA) systems to rule out variability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize IC₅₀ values .
  • Data Normalization : Apply Z-score transformation to compare activity across platforms. Use ANOVA (p<0.05) to identify statistically significant outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.